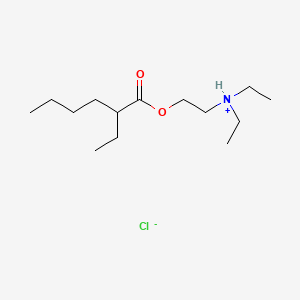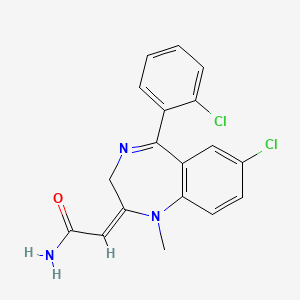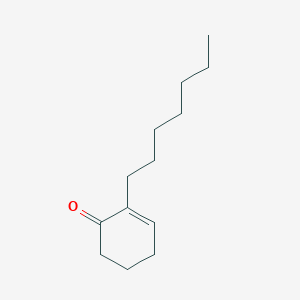
(o-Bromobenzyl)trimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(o-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H15Br2N. It is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a trimethylammonium moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (o-Bromobenzyl)trimethylammonium bromide typically involves the quaternization of (o-Bromobenzyl)amine with trimethylamine in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (o-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (o-Bromobenzyl)amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products like (o-Hydroxybenzyl)trimethylammonium bromide or (o-Cyanobenzyl)trimethylammonium bromide.
Oxidation: Products like (o-Bromobenzaldehyde) or (o-Bromobenzoic acid).
Reduction: (o-Bromobenzyl)amine.
Aplicaciones Científicas De Investigación
(o-Bromobenzyl)trimethylammonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (o-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound can interact with negatively charged sites on proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and catalytic properties.
Comparación Con Compuestos Similares
Benzyltrimethylammonium bromide: Similar structure but lacks the bromine atom on the benzyl group.
(p-Bromobenzyl)trimethylammonium bromide: Similar structure but with the bromine atom in the para position.
(m-Bromobenzyl)trimethylammonium bromide: Similar structure but with the bromine atom in the meta position.
Uniqueness: (o-Bromobenzyl)trimethylammonium bromide is unique due to the ortho position of the bromine atom, which influences its reactivity and interaction with biological systems. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its para and meta counterparts.
Propiedades
Número CAS |
73680-76-9 |
|---|---|
Fórmula molecular |
C10H15Br2N |
Peso molecular |
309.04 g/mol |
Nombre IUPAC |
(2-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-6-4-5-7-10(9)11;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UPJYMAGUUYTAOY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)


![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)





